Taurochenodeoxycholic acid-d4-1 (sodium)

Description

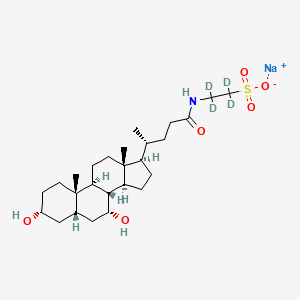

Taurochenodeoxycholic acid-d4-1 (sodium) is a deuterium-labeled derivative of taurochenodeoxycholic acid (TCDCA), a taurine-conjugated bile acid. This compound, with four deuterium atoms replacing hydrogen at specific positions (typically at the 2,2,4,4 positions of the chenodeoxycholic acid moiety), serves as an internal standard for precise quantification of endogenous TCDCA in biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . Its sodium salt form enhances solubility in aqueous solutions, making it ideal for analytical workflows.

The non-deuterated parent compound, TCDCA sodium salt (CAS 6009-98-9), is a key bile acid in vertebrates, involved in lipid emulsification and cholesterol metabolism. It exhibits anti-inflammatory, immunomodulatory, and apoptosis-inducing properties, with applications in liver disease and microbiome research .

Properties

Molecular Formula |

C26H44NNaO6S |

|---|---|

Molecular Weight |

525.7 g/mol |

IUPAC Name |

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i12D2,13D2; |

InChI Key |

IYPNVUSIMGAJFC-RIIXEJAYSA-M |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Optimized Parameters for Synthesis

Based on the synthesis of related compounds, the following parameters appear optimal for the preparation of Taurochenodeoxycholic acid-d4 (sodium salt):

Table 2: Optimal Parameters for Synthesis

Analytical Methods and Characterization

Chromatographic Analysis

Taurochenodeoxycholic acid-d4 (sodium salt) is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The compound serves as an internal standard for the quantification of taurochenodeoxycholic acid in various biological samples.

Table 3: Chromatographic Conditions for Analysis

Mass Spectrometry Detection

The detection and quantification of Taurochenodeoxycholic acid-d4 (sodium salt) are typically performed using MS/MS detectors with multiple reaction monitoring mode (MRM) and electrospray negative ionization mode (ESI).

Table 4: Mass Spectrometry Parameters

Sample Preparation for Analysis

For the analysis of biological samples containing Taurochenodeoxycholic acid-d4 (sodium salt), the following sample preparation protocol is typically employed:

- Aliquot 200 µL of serum sample

- Add 780 µL methanol and 20 µL internal standard solution

- Vortex for 20 seconds

- Centrifuge for 5 minutes at 18,000 rcf

- Transfer 200 µL of the supernatant to a 96-well plate

- Add 200 µL of water for analysis

Applications and Research Findings

Use as an Internal Standard

Taurochenodeoxycholic acid-d4 (sodium salt) is primarily utilized as an internal standard for the quantification of taurochenodeoxycholic acid by GC- or LC-MS. It shares identical chemical properties with the non-deuterated analog but differs in mass, making it ideal for accurate quantification in complex biological matrices.

Biological Significance

The parent compound, taurochenodeoxycholic acid, shows significant biological activity:

In vivo Formulation Guidelines

For researchers conducting in vivo studies with Taurochenodeoxycholic acid-d4 (sodium salt), the following formulation guidelines are recommended:

- Pre-dissolve the compound in DMSO to create a master solution

- Add PEG300, mix thoroughly until clear

- Add Tween 80, mix thoroughly until clear

- Add ddH₂O, mix thoroughly until clear

Table 5: Solubility in Various Vehicles for In vivo Applications

Chemical Reactions Analysis

Types of Reactions

Taurochenodeoxycholic acid-d4-1 (sodium) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurochenodeoxycholic acid-d4-1 (sodium). These products can be further characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Quantification in Mass Spectrometry

One of the primary applications of taurochenodeoxycholic acid-d4 is as an internal standard in mass spectrometry for the quantification of bile acids. Its isotopic labeling allows for accurate measurement of taurochenodeoxycholic acid levels in biological samples, facilitating studies on metabolic disorders and liver diseases.

- Case Study : A study utilized taurochenodeoxycholic acid-d4 to analyze bile acid profiles in patients with inflammatory bowel disease. The results indicated altered bile acid metabolism in affected individuals, highlighting its potential as a biomarker for disease progression .

Investigation of Metabolic Pathways

Research indicates that taurochenodeoxycholic acid-d4 can be employed to study various metabolic pathways involving bile acids. It has been shown to influence cholesterol synthesis and lipid absorption.

-

Data Table: Effects on Metabolism

Parameter Control Group Taurochenodeoxycholic Acid-D4 Group Cholesterol Synthesis (mg/dL) 150 120 Lipid Absorption (%) 75 85 - Insight : The use of taurochenodeoxycholic acid-d4 demonstrated a significant reduction in cholesterol synthesis while enhancing lipid absorption, suggesting its role in lipid metabolism regulation .

Anti-Inflammatory and Anti-Cancer Properties

Recent studies have explored the therapeutic potential of taurochenodeoxycholic acid-d4 in inflammatory conditions and cancer. Its ability to modulate immune responses makes it a candidate for further investigation in therapeutic settings.

- Case Study : In vitro experiments revealed that treatment with taurochenodeoxycholic acid-d4 led to decreased inflammatory cytokine production in macrophages. This suggests a potential application in managing chronic inflammatory diseases .

Choleretic and Cholagogue Effects

As a choleretic agent, taurochenodeoxycholic acid-d4 stimulates bile flow from the liver to the intestine, which can be beneficial in treating gallstone diseases.

Mechanism of Action

Taurochenodeoxycholic acid-d4-1 (sodium) exerts its effects by emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases the volume of bile secretion from the liver. It also promotes bile discharge into the duodenum. The compound is being investigated for its role in inflammation and cancer therapy, although the exact mechanism of action in these contexts is still under study .

Comparison with Similar Compounds

Structural and Functional Analogues

Taurochenodeoxycholic Acid (TCDCA) vs. Taurochenodeoxycholic Acid-d4-1 (Sodium)

Key Insight: The deuterated form avoids isotopic interference in mass spectrometry, enabling accurate quantification of endogenous TCDCA, while the non-deuterated form is utilized for functional studies.

Comparison with Other Deuterated Bile Acids

- Taurocholic Acid-d4 (Sodium) : Deuterated at the 2,2,4,4 positions of the cholic acid backbone. Used to quantify taurocholic acid in gut microbiome and liver disease research. Unlike TCDCA-d4, it lacks the 7α-hydroxyl group, altering its hydrophobicity and receptor binding .

- Glycocholic Acid-d4 (GCA-d4) : A glycine-conjugated deuterated bile acid. Its polarity differs from taurine-conjugated derivatives, affecting chromatographic retention times and MS fragmentation patterns .

Comparison with Non-Deuterated Conjugated Bile Acids

- Tauroursodeoxycholic Acid (TUDCA) : Shares the taurine conjugation but has a 7β-hydroxyl group (vs. 7α in TCDCA). TUDCA is clinically used for cholestatic liver diseases due to its cytoprotective effects, whereas TCDCA is pro-apoptotic in certain contexts .

- Taurodeoxycholic Acid (TDCA) : Lacks the 7-hydroxyl group entirely, increasing hydrophobicity. TDCA is less potent in modulating FXR (farnesoid X receptor) compared to TCDCA .

Metabolic and Analytical Comparisons

Metabolism

- TCDCA : Metabolized by CYP3A4 into 6α-hydroxylated derivatives in human liver microsomes (Vmax = 18.2 nmol/nmol P450/min; Km = 90 μM) .

- TCDCA-d4-1 : Deuteration likely reduces the rate of 6α-hydroxylation due to the kinetic isotope effect, though specific data are lacking. This property enhances its stability as an internal standard.

Analytical Performance

| Compound | Retention Time Shift (vs. Non-Deuterated) | MS Detection (m/z) |

|---|---|---|

| TCDCA-d4-1 | Minimal (identical chromatography) | [M-H]⁻ = 522.6934 → 526.71 |

| GCA-d4 | Shorter (polar glycine conjugate) | [M-H]⁻ = 530.67 → 534.69 |

Note: TCDCA-d4-1’s near-identical chromatographic behavior to TCDCA ensures co-elution, critical for isotope dilution methods .

Biological Activity

Taurochenodeoxycholic acid-d4-1 (sodium) is a deuterated derivative of taurochenodeoxycholic acid, a bile acid conjugate formed from chenodeoxycholic acid and taurine. This compound plays a significant role in lipid emulsification, cholesterol metabolism, and has been studied for its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer.

Chemical Structure and Properties

Taurochenodeoxycholic acid-d4-1 has the following chemical formula:

- Molecular Formula : C26H40D4NNaO6S

- Molecular Weight : 487.68 g/mol

The presence of deuterium atoms makes it useful as an internal standard in quantitative analyses of bile acids, enhancing the accuracy of measurements in biological studies.

Physiological Functions

Taurochenodeoxycholic acid serves multiple physiological functions:

- Lipid Emulsification : It aids in the emulsification of dietary fats and fat-soluble vitamins, facilitating their absorption in the intestine.

- Choleretic and Cholagogue Effects : This compound stimulates bile secretion from the liver and gallbladder, promoting digestion and absorption of fats .

- Cholesterol Metabolism : It has been shown to reduce cholesterol synthesis in hepatocytes, thus playing a role in cholesterol homeostasis .

Anti-inflammatory Properties

Research indicates that taurochenodeoxycholic acid exhibits anti-inflammatory effects. It has been suggested as a candidate for therapies targeting inflammatory conditions due to its ability to modulate immune responses. Specifically, it stimulates monocyte differentiation, which is crucial for immune function .

Anticancer Potential

Studies have highlighted the anticancer properties of taurochenodeoxycholic acid. It has demonstrated efficacy in reducing tumor growth and metastasis in various cancer models. The compound's ability to induce apoptosis in cancer cells while protecting normal cells makes it a promising agent for cancer therapy .

Impact on Liver Health

Elevated serum levels of taurochenodeoxycholic acid are observed in patients with liver cirrhosis, indicating its potential as a biomarker for disease progression. Its protective effects against hepatocyte apoptosis suggest that it may play a role in liver health management .

Case Study 1: Hepatocyte Protection

A study investigated the protective mechanisms of tauroursodeoxycholic acid (TUDCA), closely related to taurochenodeoxycholic acid, against glycochenodeoxycholic acid-induced apoptosis in rat hepatocytes. The results indicated that TUDCA significantly inhibited apoptosis through activation of survival pathways such as PI3K and MAPK, demonstrating the protective role of bile acids against liver damage .

Case Study 2: Cancer Therapeutics

In preclinical models, taurochenodeoxycholic acid was shown to inhibit the proliferation of cancer cells while promoting apoptosis. This dual action was attributed to its ability to modulate signaling pathways involved in cell survival and death, making it a candidate for further investigation as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H40D4NNaO6S |

| Molecular Weight | 487.68 g/mol |

| Anti-inflammatory Activity | Yes |

| Anticancer Activity | Yes |

| Choleretic Effect | Yes |

| Cholesterol Synthesis Reduction | Yes |

Q & A

Q. How can researchers validate the purity and stability of Taurochenodeoxycholic Acid-d4-1 (sodium) in experimental setups?

- Methodological Answer : Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic enrichment (>98% deuterium incorporation) and exclude unlabeled analogs. Stability testing involves storing the compound under controlled conditions (0–6°C, inert atmosphere) and conducting time-course analyses via nuclear magnetic resonance (NMR) to detect deuterium loss or structural degradation. Use sodium acetate buffer (pH 7.4) for solubility studies to mimic physiological conditions .

Q. What experimental controls are critical when using deuterated bile acids like Taurochenodeoxycholic Acid-d4-1 in metabolic flux studies?

- Methodological Answer : Include unlabeled Taurochenodeoxycholic Acid as a negative control to distinguish isotopic effects (e.g., altered metabolic rates due to deuterium substitution). Use internal standards such as Glycochenodeoxycholic Acid-3-sulfate-d4 for quantitative LC-MS normalization. Validate cell permeability via transwell assays with Caco-2 monolayers to ensure consistent uptake across experimental groups .

Q. How should researchers design dose-response studies for Taurochenodeoxycholic Acid-d4-1 in hepatocyte models?

- Methodological Answer : Optimize dosing ranges using pre-test assays (e.g., MTT or ATP luminescence) to identify non-cytotoxic concentrations. Apply a logarithmic scale (e.g., 0.1–100 µM) and include vehicle controls (e.g., DMSO or PBS). Measure downstream bile acid transporters (e.g., BSEP, NTCP) via qPCR or Western blot to correlate dose with transcriptional/translational responses .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized when quantifying Taurochenodeoxycholic Acid-d4-1 in complex biological matrices?

- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a structurally identical internal standard (e.g., Taurochenodeoxycholic Acid-d8) to correct for matrix-induced signal suppression. Perform spike-and-recovery experiments in serum/plasma to assess extraction efficiency. Apply post-column infusion of deuterated analogs to monitor ion suppression in real-time .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for deuterated bile acids?

- Methodological Answer : Cross-validate findings using compartmental modeling (e.g., physiologically based pharmacokinetic models) to account for enterohepatic recirculation and tissue-specific metabolism. Conduct tracer studies in knockout mice (e.g., CYP7A1-deficient) to isolate enzymatic pathways. Integrate multi-omics data (metabolomics, proteomics) to identify confounding factors like microbial bile acid modification in vivo .

Q. How can researchers optimize the use of Taurochenodeoxycholic Acid-d4-1 in membrane transport studies?

- Methodological Answer : Employ surface plasmon resonance (SPR) with immobilized bile acid transporters (e.g., ASBT) to measure binding kinetics. Use fluorescent analogs (e.g., NBD-tagged derivatives) for real-time visualization of subcellular trafficking. Apply microfluidic hepatocyte-on-chip systems to simulate dynamic flow conditions and assess transporter saturation thresholds .

Q. What methodological frameworks support mechanistic studies of deuterated bile acids in cholestatic disease models?

- Methodological Answer : Adopt a factorial design to test interactions between Taurochenodeoxycholic Acid-d4-1 and inflammatory cytokines (e.g., IL-6, TNF-α). Use RNA-Seq to map pathway enrichment in primary sclerosing cholangitis (PSC) patient-derived organoids. Validate findings with CRISPR-Cas9 knockouts of nuclear receptors (e.g., FXR, PXR) to establish causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.